1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea
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Overview
Description
1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea typically involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 3-methylphenyl hydrazine and a suitable thiophene derivative.
Substitution Reaction: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorophenyl isocyanate.
Urea Formation: The final step involves the reaction of the intermediate with an appropriate urea derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amine: Similar structure but with an amine group instead of a urea group.
1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c1-12-4-2-7-15(8-12)24-18(16-10-26-11-17(16)23-24)22-19(25)21-14-6-3-5-13(20)9-14/h2-9H,10-11H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFHJPYBNNVXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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